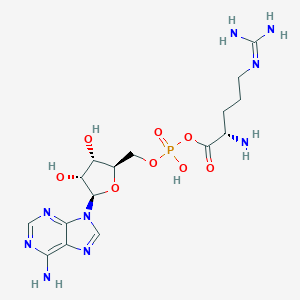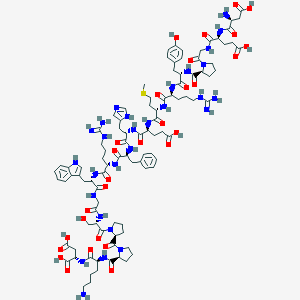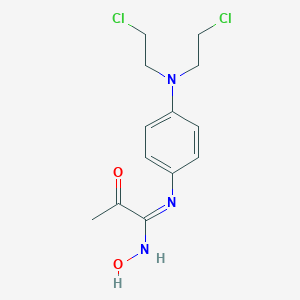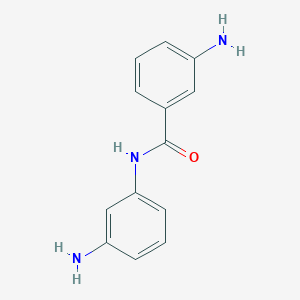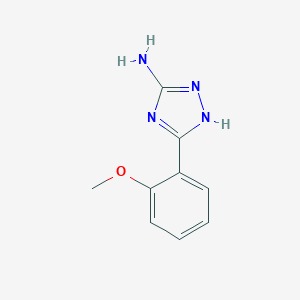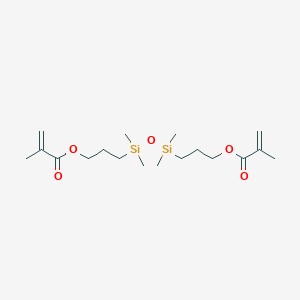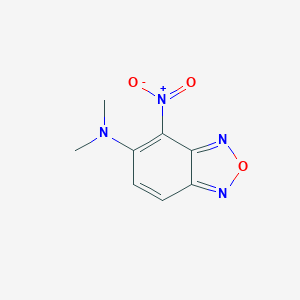
Benzofurazan, 5-(dimethylamino)-4-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzofurazan, 5-(dimethylamino)-4-nitro- is a chemical compound that has garnered significant attention in the scientific community due to its unique properties. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 225.2 g/mol.
Mécanisme D'action
Benzofurazan, 5-(dimethylamino)-4-nitro- acts as a fluorescent probe by undergoing a photo-induced electron transfer (PET) process. The compound is excited by light, and the excited state is stabilized by the electron-donating dimethylamino group. The excited state of the compound reacts with ROS, resulting in a decrease in fluorescence intensity. The compound also undergoes a PET process in response to changes in pH, resulting in a change in fluorescence intensity. As a NO donor, Benzofurazan, 5-(dimethylamino)-4-nitro- releases NO in response to light, which has been shown to have vasodilatory effects.
Effets Biochimiques Et Physiologiques
Benzofurazan, 5-(dimethylamino)-4-nitro- has been shown to have a variety of biochemical and physiological effects. The compound has been shown to reduce ROS levels in cells, which can help prevent oxidative stress-related diseases. It has also been shown to have vasodilatory effects, which can help reduce blood pressure and improve cardiovascular health. Additionally, Benzofurazan, 5-(dimethylamino)-4-nitro- has been shown to have anti-inflammatory effects, which can help reduce inflammation-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Benzofurazan, 5-(dimethylamino)-4-nitro- has several advantages for lab experiments. It is a highly sensitive fluorescent probe that can detect changes in ROS and pH levels. The compound is also easy to synthesize, and the synthesis method has been optimized to produce high yields. However, Benzofurazan, 5-(dimethylamino)-4-nitro- has some limitations. It is light-sensitive and can be easily degraded, which can affect its accuracy as a probe. Additionally, the compound has limited solubility in aqueous solutions, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of Benzofurazan, 5-(dimethylamino)-4-nitro-. One potential direction is the development of more stable derivatives of the compound that can be used as fluorescent probes. Another potential direction is the use of the compound as a NO donor in the treatment of cardiovascular diseases. Additionally, the compound could be used as a tool for studying the role of ROS and pH in disease development. Further research is needed to fully understand the potential applications of Benzofurazan, 5-(dimethylamino)-4-nitro-.
Conclusion
In conclusion, Benzofurazan, 5-(dimethylamino)-4-nitro- is a unique chemical compound that has potential applications in scientific research. The compound has been extensively studied for its use as a fluorescent probe for the detection of ROS and pH changes in cells. Additionally, it has been shown to have vasodilatory and anti-inflammatory effects. While the compound has some limitations, it has several advantages for lab experiments. Future research is needed to fully understand the potential applications of Benzofurazan, 5-(dimethylamino)-4-nitro-.
Méthodes De Synthèse
Benzofurazan, 5-(dimethylamino)-4-nitro- is synthesized using a two-step process. The first step involves the reaction of 4-nitrophenylhydrazine with 2-chlorobenzoyl chloride to form 2-(4-nitrophenyl) hydrazinylbenzoic acid. The second step involves the reaction of 2-(4-nitrophenyl) hydrazinylbenzoic acid with dimethylamine to form Benzofurazan, 5-(dimethylamino)-4-nitro-. The synthesis method has been optimized to produce high yields of the compound.
Applications De Recherche Scientifique
Benzofurazan, 5-(dimethylamino)-4-nitro- has been extensively studied for its potential applications in scientific research. It has been used as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells. The compound has also been used as a pH-sensitive fluorescent probe for the detection of pH changes in cells. Additionally, Benzofurazan, 5-(dimethylamino)-4-nitro- has been used as a nitric oxide (NO) donor in the treatment of cardiovascular diseases.
Propriétés
Numéro CAS |
18378-28-4 |
|---|---|
Nom du produit |
Benzofurazan, 5-(dimethylamino)-4-nitro- |
Formule moléculaire |
C8H8N4O3 |
Poids moléculaire |
208.17 g/mol |
Nom IUPAC |
N,N-dimethyl-4-nitro-2,1,3-benzoxadiazol-5-amine |
InChI |
InChI=1S/C8H8N4O3/c1-11(2)6-4-3-5-7(10-15-9-5)8(6)12(13)14/h3-4H,1-2H3 |
Clé InChI |
HKZHOGJBXORQQD-UHFFFAOYSA-N |
SMILES |
CN(C)C1=C(C2=NON=C2C=C1)[N+](=O)[O-] |
SMILES canonique |
CN(C)C1=C(C2=NON=C2C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



